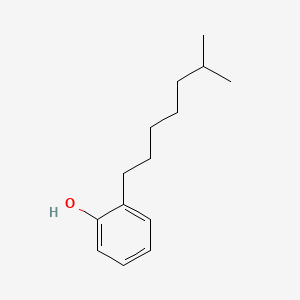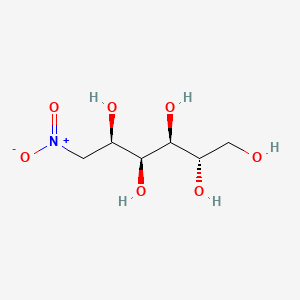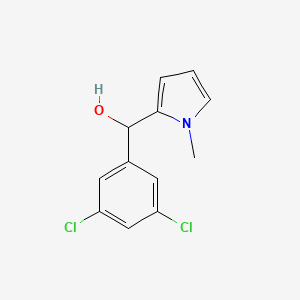
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is a heterocyclic compound with a purine base structure This compound is characterized by the presence of a hydroxyethylsulfanyl group at the 8th position and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one typically involves the reaction of purine derivatives with 2-mercaptoethanol. The reaction is catalyzed by acids or bases, depending on the desired reaction conditions. For instance, the reaction can be carried out in the presence of trimethylchlorosilane to facilitate the formation of the hydroxyethylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyethylsulfanyl group.
Substitution: The hydroxyethylsulfanyl group can be substituted with other functional groups using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine, iodine, and mercury(II) chloride are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated products.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. This compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(2-Methylprop-2-enylsulfanyl)quinoline: Similar in structure but with a quinoline base.
2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole: Contains a hydroxyethylsulfanyl group but with an imidazole base.
4-[Bis(2-hydroxyethylsulfanyl)methyl]pyrazoles: Similar functional groups but with a pyrazole base.
Uniqueness
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is unique due to its purine base structure, which is a key component of nucleic acids. This makes it particularly interesting for research in genetics and molecular biology.
Propriétés
Numéro CAS |
6278-98-4 |
|---|---|
Formule moléculaire |
C8H10N4O2S |
Poids moléculaire |
226.26 g/mol |
Nom IUPAC |
8-(2-hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O2S/c1-4-9-6-5(7(14)10-4)11-8(12-6)15-3-2-13/h13H,2-3H2,1H3,(H2,9,10,11,12,14) |
Clé InChI |
UFOHBUIUBZVDKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=O)N1)NC(=N2)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




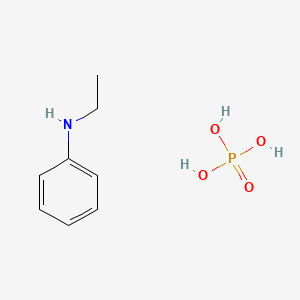
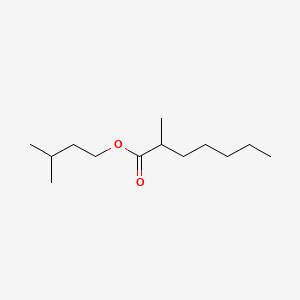
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
